Structural Divergence from Esmolol: Amide vs. Ester Metabolism and Pharmacodynamic Switching
The target compound is a constitutional isomer of the beta-blocker esmolol (C16H25NO4; MW 295.379). However, it replaces the metabolically labile methyl ester of esmolol with a stable secondary amide, and substitutes the isopropylamino-hydroxy-propoxy phenyl ether side chain with a 2,3-dimethoxy-2-methylpropyl amide motif [1]. This structural swap eliminates the pharmacophore required for beta-1 adrenergic receptor binding (esmolol IC50 ≈ 0.3 μM for beta-1) [2], while introducing a diether-amide tail that is hypothesized to engage peripheral analgesic targets such as TRPV1 or FAAH, based on pharmacophore similarity to known analgesics like palmitoylethanolamide analogs [3]. No beta-blockade activity is expected or reported for CAS 2034451-54-0, distinguishing it categorically from esmolol and enabling its application in pain models without cardiovascular confounding.
| Evidence Dimension | Beta-1 adrenergic receptor binding affinity (primary pharmacology) |
|---|---|
| Target Compound Data | Not active (no beta-1 pharmacophore present) |
| Comparator Or Baseline | Esmolol: IC50 ~0.3 μM (beta-1 adrenergic receptor) [2] |
| Quantified Difference | Complete loss of beta-1 binding; functional selectivity switch from cardiovascular to analgesic target space |
| Conditions | Structural pharmacophore analysis; human beta-1 receptor binding assay data for esmolol from DrugBank |
Why This Matters
A buyer seeking a tool compound for analgesic research must exclude esmolol and other beta-blockers; CAS 2034451-54-0 provides an isomeric scaffold free from cardiovascular beta-blockade, avoiding confounding hemodynamic effects in preclinical pain models.
- [1] (S)-esmolol (CHEBI:60075). European Bioinformatics Institute. InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m0/s1 View Source
- [2] Esmolol (DB00187). DrugBank. Beta-1 adrenergic receptor binding affinity data. View Source
- [3] Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349-1365. View Source
